1-(2-Bromo-4,5-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1-(2-Bromo-4,5-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of bromine, methoxy, and ethoxy groups attached to a phenyl ring, which is further connected to a tetrahydroisoquinoline core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2-Bromo-4,5-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline involves several steps. One common method starts with the bromination of 4,5-dimethoxyphenyl compounds, followed by the introduction of ethoxy groups through alkylation reactions. The final step involves the formation of the tetrahydroisoquinoline core through a cyclization reaction. Industrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to ensure efficiency .
Chemical Reactions Analysis
1-(2-Bromo-4,5-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or sodium ethoxide.
Demethylation: The methoxy groups can be demethylated using boron tribromide (BBr3), leading to the formation of phenolic derivatives
Scientific Research Applications
1-(2-Bromo-4,5-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4,5-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as acetylcholinesterase and carbonic anhydrase, by binding to their active sites. This inhibition can lead to various biological effects, including modulation of neurotransmitter levels and alteration of metabolic pathways.
Comparison with Similar Compounds
1-(2-Bromo-4,5-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with similar compounds such as:
1-(2-Bromo-4,5-dimethoxyphenyl)acetone: This compound shares the bromine and methoxy groups but lacks the tetrahydroisoquinoline core, making it less complex.
(2-Bromo-4,5-dimethoxyphenyl)methanol: Similar in structure but with a hydroxyl group instead of the tetrahydroisoquinoline core.
2-Bromo-4,5-dimethoxycinnamic acid: Contains the bromine and methoxy groups but has a cinnamic acid core instead of the tetrahydroisoquinoline structure
These comparisons highlight the uniqueness of this compound, particularly its tetrahydroisoquinoline core, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H26BrNO4 |
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Molecular Weight |
436.3 g/mol |
IUPAC Name |
1-(2-bromo-4,5-dimethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C21H26BrNO4/c1-5-26-19-9-13-7-8-23-21(14(13)10-20(19)27-6-2)15-11-17(24-3)18(25-4)12-16(15)22/h9-12,21,23H,5-8H2,1-4H3 |
InChI Key |
QZOWSGFQNCCZEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C=C3Br)OC)OC)OCC |
Origin of Product |
United States |
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